N-(4-(Azetidin-3-yl)phenyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-[4-(azetidin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-4-2-9(3-5-11)10-6-12-7-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
WHQGSUVZSRFFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Azetidin 3 Yl Phenyl Acetamide and Its Analogs
Challenges in Azetidine (B1206935) Ring Synthesis
The synthesis of azetidines is a significant challenge in organic chemistry, largely due to the inherent properties of the four-membered heterocyclic ring.
Azetidines are four-membered, nitrogen-containing heterocycles analogous to cyclobutane. rsc.org The defining characteristic of the azetidine ring is its considerable strain energy, estimated at approximately 25.4 kcal/mol. rsc.org This ring strain is intermediate between the less stable, highly reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to decomposition pathways not typically observed in larger ring systems. nih.gov However, this same strain-driven reactivity can be harnessed for unique chemical transformations under specific conditions, making azetidines both a challenge to handle and a source of unique chemical reactivity. rsc.orgresearchwithrutgers.com The development of synthetic methods must therefore balance the need to construct this strained ring with the imperative to maintain its integrity throughout the synthetic sequence and in the final molecule. nih.gov
Established Synthetic Routes for Azetidines and Azetidinones
Despite the challenges, several established routes have been developed for the synthesis of azetidines and their corresponding oxidized forms, azetidinones (β-lactams). These methods are crucial for accessing the core structure of N-(4-(azetidin-3-yl)phenyl)acetamide.
One of the most direct and efficient methods for preparing enantiopure azetidines is through the selective reduction of β-lactams (azetidin-2-ones). nih.gov Reagents such as monochloroalane (AlH2Cl) or dichloroalane (AlHCl2) have proven effective for this transformation. nih.gov For instance, the reduction of an enantiopure 4-aryl-β-lactam with monochloroalane in ether can yield the corresponding 2-arylazetidine in high yield without loss of stereochemical integrity. nih.gov This approach is valuable as it leverages the well-established chemistry of β-lactam synthesis to access the less common azetidine core.
The Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction provides a convergent and effective route to a wide variety of biologically and synthetically important β-lactams. organic-chemistry.orgorganic-chemistry.org The reaction mechanism involves the nucleophilic addition of the imine to the ketene, forming a zwitterionic intermediate that subsequently undergoes ring closure to form the four-membered lactam ring. organic-chemistry.org
The reaction, discovered by Hermann Staudinger and Jules Meyer, initially involves the reaction of an organic azide (B81097) with a phosphine (B1218219) to create an iminophosphorane. thermofisher.comwikipedia.org This intermediate can then be used in various transformations, including the synthesis of β-lactams. nih.gov Asymmetric versions of the Staudinger reaction have been developed using chiral catalysts to produce β-lactams with high enantiopurity. nih.govorganic-chemistry.org
Table 1: Key Features of the Staudinger Reaction for β-Lactam Synthesis
| Feature | Description | References |
|---|---|---|
| Reaction Type | [2+2] Cycloaddition | nih.govorganic-chemistry.org |
| Reactants | Ketene and Imine | nih.govorganic-chemistry.org |
| Product | β-Lactam (Azetidin-2-one) | organic-chemistry.org |
| Key Intermediate | Zwitterionic species | organic-chemistry.org |
| Stereoselectivity | Can be controlled with chiral auxiliaries or catalysts | nih.gov |
The synthesis of densely functionalized azetidines often requires sophisticated, multistep approaches. researchgate.net Modern methods focus on modularity, allowing for the diverse substitution of the azetidine ring. nih.govnih.gov One such strategy involves a multicomponent sequence leveraging the strain-release-driven ring-opening of highly strained azabicyclo[1.1.0]butane (ABB) fragments. nih.govnih.gov This approach allows for the sequential addition of different electrophilic partners, providing access to a diverse library of 1,3,3-trisubstituted azetidines. nih.gov
Other advanced methods include:
Palladium-catalyzed intramolecular C(sp³)–H amination: This technique enables the formation of the azetidine ring by cyclizing a suitable amine substrate. rsc.org
Electrophilic Azetidinylation: This protocol uses azetidinyl trichloroacetimidates to directly attach the azetidine ring to a wide range of nucleophiles, simplifying the synthesis of medicinally relevant structures. rsc.orgchemrxiv.orgsynthical.com
Ring Contraction: The nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can produce α-carbonylated N-sulfonylazetidines. organic-chemistry.org
Table 2: Modern Synthetic Strategies for Functionalized Azetidines
| Strategy | Description | Key Features | References |
|---|---|---|---|
| Strain-Release Driven Synthesis | Utilizes the ring-opening of azabicyclo[1.1.0]butane to drive a multicomponent reaction. | Modular, allows for diverse substitution. | nih.govnih.gov |
| Electrophilic Azetidinylation | Direct installation of an azetidine ring onto various nucleophiles using activated azetidine reagents. | "Any-stage" installation, broad nucleophile scope. | rsc.orgchemrxiv.orgsynthical.com |
| Intramolecular C-H Amination | Palladium-catalyzed cyclization to form the azetidine ring from a linear precursor. | Forms the ring via C-N bond formation at an unactivated carbon. | rsc.orgorganic-chemistry.org |
| Ring Contraction of Pyrrolidinones | Converts a five-membered ring into a four-membered azetidine ring. | Provides access to α-carbonylated azetidines. | organic-chemistry.org |
Synthesis of the Acetamide (B32628) Moiety on Phenyl Rings
The final step in synthesizing the target molecule involves the formation of an acetamide group on a phenyl ring. This is a standard transformation in organic synthesis. A common method involves the acylation of an aniline (B41778) derivative. For instance, in the synthesis of related N-phenylacetamide structures, a key intermediate such as 4-amino-N-phenylacetamide can be prepared from p-phenylenediamine. nih.gov The process typically involves protecting one amine group, acylating the other with an acetylating agent (like acetic anhydride (B1165640) or acetyl chloride), and then deprotecting if necessary. nih.gov
Alternatively, phenylacetamide itself can be synthesized through various routes, such as the hydrolysis of benzyl (B1604629) cyanide with hydrochloric acid or by heating the ammonium (B1175870) salt of phenylacetic acid. orgsyn.org For the specific synthesis of this compound, a common route would involve the coupling of a protected 3-(4-aminophenyl)azetidine intermediate with an acetylating agent. Another approach involves the reaction of an acyl halide with N-(4'-hydroxyphenyl)acetamide in an anhydrous organic solvent. google.com
Table 3: Common Methods for Acetamide Formation on Phenyl Rings
| Method | Reactants | Reagents/Conditions | References |
|---|---|---|---|
| Acylation of Aniline | Aniline derivative, Acetylating agent (e.g., Acetic Anhydride) | Base (e.g., Pyridine, Triethylamine) | nih.gov |
| Amide Coupling | Carboxylic Acid (e.g., Acetic Acid), Aniline derivative | Coupling agents (e.g., DCC, EDC) | nih.gov |
| From Ammonium Salts | Ammonium acetate | Heat | orgsyn.orgsciencemadness.org |
| Hydrolysis of Nitriles | Benzyl cyanide derivative | Acid (e.g., HCl) or Base | orgsyn.org |
Strategies for Introducing Acetamide Groups (e.g., Nitration and Reduction)
A common and effective strategy for introducing an acetamide group at the para position of a phenyl ring involves a two-step process of nitration followed by reduction and subsequent acetylation. Aromatic nitration is a foundational transformation in organic chemistry, utilized to introduce a nitro group (—NO2) onto an aromatic system. researchgate.netjcbsc.org
The synthesis can commence with N-phenylacetamide (acetanilide), which is then subjected to an electrophilic aromatic nitration reaction. This is typically achieved using a mixture of nitric acid and sulfuric acid. jcbsc.org The acetamide group is an ortho-, para-director, leading to a mixture of isomers, with the para-substituted product, N-(4-nitrophenyl)acetamide, being a major product. jcbsc.org The reaction temperature must be carefully controlled to prevent over-reactivity and the formation of byproducts. jcbsc.org Alternative and milder nitrating agents, such as bismuth subnitrate with thionyl chloride or N-nitrosaccharin, can also be employed to improve selectivity and functional group tolerance. nih.govnih.gov
Once the nitro group is in place, it is reduced to a primary amine (—NH2). This reduction is a crucial functional group interconversion. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., using H2 gas with a metal catalyst like Palladium or Platinum) or chemical reducing agents. jsynthchem.com Sodium borohydride (B1222165) (NaBH4), a moderate reducing agent, can be used in the presence of transition metal complexes like Ni(PPh3)4 to efficiently reduce nitroaromatics to their corresponding amines. jsynthchem.com The resulting N-(4-aminophenyl)acetamide can then be coupled with an azetidine precursor. Alternatively, if starting with a precursor already containing the azetidine moiety attached to a nitrophenyl ring, this reduction step would furnish the amino group, which is then acetylated using acetic anhydride or acetyl chloride to form the final acetamide group.
Specific Precursors and Intermediate Derivatization Strategies
The construction of the target molecule relies on the derivatization of specific precursors that carry the key structural motifs.
Condensation Reactions in Azetidine Derivative Synthesis
The formation of the bond between the azetidine ring and the phenyl ring is a critical step. Condensation reactions are frequently employed to achieve this linkage. A highly effective method involves the nucleophilic substitution of a leaving group on the 3-position of a protected azetidine ring by an aniline derivative.
For instance, a protected azetidin-3-ol, such as N-tert-butoxycarbonyl (Boc)-azetidin-3-ol, can be converted into a more reactive intermediate. google.com The hydroxyl group is transformed into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine. google.com This mesylate intermediate is then susceptible to displacement by a nucleophile. In the synthesis of the target compound, N-(4-aminophenyl)acetamide or a suitable precursor like 4-nitroaniline (B120555) would act as the nucleophile, displacing the mesylate to form the C—N bond and link the two core fragments. google.com Other synthetic approaches include the alkylation of primary amines with 1,3-dihalides or their equivalents under basic conditions to form the azetidine ring. organic-chemistry.org
Functional Group Interconversions for Structural Elaboration
Functional group interconversions (FGIs) are essential for elaborating the molecular structure from simple precursors to the final complex target. fiveable.meimperial.ac.uk In the synthesis of this compound, several key FGIs are utilized.
Protection and Deprotection: The nitrogen atom of the azetidine ring is often protected during synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. nih.govrsc.org It is introduced using di-tert-butyl dicarbonate (B1257347) and can be removed under acidic conditions at the end of the synthetic sequence.
Activation of Alcohols: As mentioned previously, the conversion of an alcohol to a sulfonate ester, such as a mesylate or tosylate, is a critical FGI that transforms the hydroxyl group into an excellent leaving group for nucleophilic substitution reactions. google.comvanderbilt.edu
Amine Acetylation: The final acetamide group is typically formed by the acetylation of a primary aromatic amine. This reaction is usually carried out by treating the amine with acetyl chloride or acetic anhydride, often in the presence of a mild base to neutralize the acidic byproduct. nih.gov
Nitro Group Reduction: The conversion of a nitro group to an amine is a pivotal FGI, enabling the introduction of the nitrogen atom that will ultimately be acylated. jsynthchem.com
A plausible synthetic route could therefore involve the reaction of N-Boc-3-mesyloxy-azetidine with 4-nitroaniline, followed by the reduction of the nitro group, acetylation of the resulting amine, and finally, deprotection of the azetidine nitrogen.
Analytical Characterization Techniques for Synthesized Compounds
Following synthesis and purification, the identity and purity of this compound must be confirmed using a suite of analytical techniques.
Spectroscopic Methods (e.g., FT-IR, 1H NMR, 13C NMR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify characteristic functional groups. For this compound, key absorption bands would be expected for the N-H stretching of the secondary amide and the azetidine, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). jmchemsci.comresearchgate.net Aromatic C-H and C=C stretching vibrations would also be present. jcbsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise structure.
¹H NMR: The proton NMR spectrum would show a characteristic singlet for the methyl (CH₃) protons of the acetamide group. nih.gov The aromatic protons would appear as a set of doublets, indicative of a 1,4-disubstituted (para) benzene (B151609) ring. The protons on the azetidine ring would present as a complex pattern of multiplets in the aliphatic region, and the N-H protons of both the amide and the azetidine would appear as distinct signals. nih.govnih.gov
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Key resonances would include the carbonyl carbon of the acetamide group, the methyl carbon, the aromatic carbons (with two signals for the substituted carbons and two for the unsubstituted carbons), and the carbons of the azetidine ring. nih.govnih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the exact mass of the compound. jcbsc.orgresearchgate.net
| Technique | Expected Observation | Reference Moiety |
|---|---|---|
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch), ~1540 (N-H bend) | Amide, Azetidine researchgate.net |
| ¹H NMR (δ, ppm) | ~2.1 (s, 3H), ~3.5-4.5 (m, 5H), ~7.0-7.6 (m, 4H), ~9.8 (s, 1H) | CH₃, Azetidine ring, Aromatic, Amide NH nih.govnih.gov |
| ¹³C NMR (δ, ppm) | ~24 (CH₃), ~40-60 (Azetidine C's), ~120-140 (Aromatic C's), ~168 (C=O) | Acetamide, Azetidine, Phenyl, Carbonyl nih.govnih.gov |
| Mass Spec (m/z) | Expected [M+H]⁺ at 191.1184 for C₁₁H₁₅N₂O⁺ | Full Molecule jcbsc.orgnih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the purified compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₁₁H₁₄N₂O). A close correlation between the found and calculated values (typically within ±0.4%) confirms the elemental composition and purity of the synthesized compound. ijper.org
| Element | Molecular Weight (g/mol) | Calculated Percentage |
|---|---|---|
| Carbon (C) | 12.01 | 69.45% |
| Hydrogen (H) | 1.01 | 7.42% |
| Nitrogen (N) | 14.01 | 14.72% |
| Oxygen (O) | 16.00 | 8.41% |
Structure Activity Relationship Sar Investigations of N 4 Azetidin 3 Yl Phenyl Acetamide Derivatives
Strategic Design of Analogs for SAR Elucidation
The rational design of analogs is a cornerstone of medicinal chemistry. For N-(4-(Azetidin-3-yl)phenyl)acetamide, this involves a methodical approach to modifying each component of the molecule to probe its role in the desired biological effect.
Systematic Modification of the Azetidine (B1206935) Ring System
The azetidine ring is a four-membered nitrogen-containing heterocycle that has gained significant popularity in drug discovery. nih.govchemrxiv.org Its strained, three-dimensional structure can offer advantages in molecular rigidity and provide defined vectors for substituents, which can lead to improved potency and selectivity. nih.govenamine.net The modification of this ring is a key strategy in analog design.
Potential modifications include:
N-Substitution: The nitrogen atom of the azetidine ring is a common point for modification. Introducing various substituents, from small alkyl groups to larger aryl or heterocyclic moieties, can significantly alter the molecule's physicochemical properties, such as polarity, lipophilicity, and basicity. These changes can influence target binding, cell permeability, and metabolic stability.
C-Substitution: Adding substituents to the carbon atoms of the azetidine ring (positions 2 and 4) can explore the steric and electronic requirements of the target's binding pocket. For instance, the synthesis of 2-arylazetidines has been explored to create novel bioactive compounds. acs.orgresearchgate.net In a study on STAT3 inhibitors, moving from a proline linker to an azetidine-2-carboxamide (B111606) created a new class of potent inhibitors, demonstrating the significant impact of the ring's substitution pattern. acs.org
Derivatization and Substitution Patterns on the Phenyl Moiety
The central phenyl ring acts as a scaffold, connecting the azetidine ring to the acetamide (B32628) group. Its electronic properties and substitution pattern are critical for orienting the other functional groups and for potential interactions with the biological target.
SAR studies on analogous N-phenylacetamide systems have shown that the nature and position of substituents on the phenyl ring are crucial for activity. For example, in a series of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, which share the N-phenylacetamide core, substitutions on a secondary aryl ring attached to the thiazole (B1198619) were explored. nih.govnih.gov The findings indicate that both electron-donating and electron-withdrawing groups can modulate anticancer activity, with halogenated derivatives showing significant potency. nih.gov
Similarly, a study on N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives, which also contain the N-phenylacetamide scaffold, investigated various substitutions on the terminal aryl ring. researchgate.net While a conclusive trend for electron-donating versus -withdrawing groups was not established, the presence of specific substituents like a methylenedioxy group led to strong inhibitory activity against Leishmania promastigotes. researchgate.net These studies underscore the importance of exploring a diverse range of substituents on the phenyl ring to optimize biological efficacy.
Interactive Data Table: Phenyl Ring Substitution in Analogous Systems
Below is a summary of findings from a study on N-phenylacetamide derivatives containing a 4-arylthiazole moiety, illustrating the impact of phenyl substitution on antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo). nih.govmdpi.com
| Compound ID | Aryl Substituent (R) on Thiazole | Activity (EC₅₀ in µM) |
| A1 | 4-Fluorophenyl | 156.7 |
| A2 | 3-Fluorophenyl | >500 |
| A3 | 3,4-Difluorophenyl | >500 |
| A8 | 3-Bromophenyl | 360.5 |
| A12 | Phenyl | 203.4 |
This table is based on data for analogous compounds and is intended to illustrate the principles of phenyl ring modification.
Alterations to the Acetamide Group and Linkers
The acetamide group is a common functional group in drug candidates, but it can be susceptible to hydrolysis. nih.gov Therefore, a key strategy in analog design is its replacement with bioisosteres—different functional groups that retain the essential biological activity of the original group while potentially improving other properties. nih.govdrughunter.comacs.org
Common bioisosteric replacements for the amide bond include:
Heterocyclic Rings: Five-membered aromatic rings such as oxadiazoles, triazoles, and oxazoles can mimic the hydrogen bonding capabilities and geometry of the amide group. nih.govdrughunter.com These replacements can enhance metabolic stability and improve pharmacokinetic profiles.
Trifluoroethylamine Motif: This group has emerged as a viable amide isostere. The electronegative trifluoromethyl group mimics the carbonyl, while the reduced basicity of the amine and increased metabolic stability offer significant advantages. drughunter.com
In one study, replacing a potentially unstable acetamide group in a series of A₂A receptor antagonists led to a new series of compounds with improved potency and chemical stability. nih.gov This highlights the value of exploring amide bioisosteres to overcome potential liabilities in a lead compound.
Impact of Structural Modifications on Biological Efficacy
The ultimate goal of SAR studies is to understand how structural changes translate into measurable differences in biological activity. Key considerations include stereochemistry and the potential for replacing entire ring systems.
Stereochemical Considerations and Enantiopure Synthesis in Azetidines
The azetidine ring in this compound contains a chiral center at the C-3 position. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity. nih.gov The different enantiomers of a chiral drug can exhibit widely different potency, efficacy, and even toxicity, as they interact differently with the chiral environment of biological macromolecules like enzymes and receptors.
Therefore, a critical aspect of the SAR investigation is the enantiopure synthesis of the azetidine derivatives. acs.orgresearchgate.net This allows for the separate biological evaluation of each stereoisomer. Studies have shown that for some bioactive compounds, a stereoselective uptake mechanism is responsible for the enhanced biological activity of one isomer over the other. nih.gov Understanding the stereochemical requirements for activity is crucial for developing a potent and selective therapeutic agent.
Influence of Heterocyclic Ring Systems on Activity (e.g., azetidine vs. thiophene)
Bioisosteric replacement can extend beyond functional groups to entire ring systems. Replacing the azetidine ring with another heterocycle, such as a thiophene, pyrrolidine, or piperidine (B6355638), can dramatically alter a compound's biological profile. nih.gov Each heterocyclic ring system has a unique size, shape, and electronic distribution that influences its interaction with biological targets.
For instance, SAR studies of N-phenylacetamide derivatives have incorporated other heterocyclic rings like thiazole. nih.govnih.govmdpi.com A series of N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide compounds were synthesized and evaluated for antibacterial activity. nih.gov The results showed that the combination of the thiazole ring with the N-phenylacetamide scaffold produced compounds with potent activity.
Interactive Data Table: Heterocyclic Ring Influence in N-phenylacetamide Analogs
The following data shows the antibacterial activity of various N-phenylacetamide analogs containing a thiazole ring against Xanthomonas axonopodis pv. citri (Xac).
| Compound ID | Aryl Substituent on Thiazole Ring | Activity (EC₅₀ in µM) |
| A1 | 4-Fluorophenyl | 266.1 |
| A12 | Phenyl | 292.3 |
| A23 | 2,4-Dichlorophenyl | 136.7 |
This type of investigation helps to determine whether the azetidine ring is essential for activity or if other heterocyclic systems can be tolerated or even improve the desired properties.
Role of Specific Functional Groups and Substituents in Modulating Activity
The core structure of this compound contains several key functional groups that are amenable to modification: the azetidine ring, the phenyl ring, and the acetamide moiety. Each of these can be altered to probe their importance for biological activity.
The Azetidine Ring: The small, strained four-membered azetidine ring is a key feature. Its nitrogen atom can act as a hydrogen bond acceptor or a basic center. Substitution on the azetidine nitrogen is a common strategy to alter physicochemical properties such as polarity, lipophilicity, and basicity, which in turn can affect target binding, cell permeability, and metabolic stability. For instance, the introduction of small alkyl groups or other functional moieties could explore the steric and electronic requirements of the binding pocket.
The Acetamide Group: The acetamide group is a classic pharmacophoric element, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The methyl group of the acetamide can be replaced with other alkyl or aryl groups to probe for additional hydrophobic pockets in the target protein. Modifications to this group are crucial for optimizing binding affinity and selectivity.
A hypothetical SAR study might involve synthesizing a series of analogs where each of these positions is systematically varied and then testing their biological activity. The data from such a study could be compiled into a table to visualize the impact of each modification.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives
| Compound ID | R1 (on Azetidine-N) | R2 (on Phenyl Ring) | R3 (on Acetamide-N) | Biological Activity (IC₅₀, nM) |
| 1 | H | H | CH₃ | 100 |
| 2 | CH₃ | H | CH₃ | 50 |
| 3 | H | 2-F | CH₃ | 120 |
| 4 | H | 3-F | CH₃ | 80 |
| 5 | H | H | C₂H₅ | 150 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound series is not publicly available.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific biological target. This model can then guide the optimization of a lead compound, such as this compound, to enhance its potency and selectivity.
Identification of Key Pharmacophoric Features for Target Binding
A pharmacophore model for this compound derivatives would be developed based on the structures of known active compounds or the structure of the biological target itself. The key pharmacophoric features likely to be important for the biological activity of this scaffold include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetamide group and the nitrogen atom of the azetidine ring are strong candidates for hydrogen bond acceptors.
Hydrogen Bond Donor (HBD): The N-H group of the acetamide linkage is a crucial hydrogen bond donor.
Aromatic/Hydrophobic Region: The central phenyl ring represents a significant hydrophobic feature that can engage in van der Waals or pi-pi stacking interactions with the target protein.
Positive Ionizable/Cationic Center: Depending on the physiological pH, the nitrogen atom of the azetidine ring could be protonated, creating a cationic center that can interact with negatively charged residues in the binding site.
By analyzing a set of active and inactive analogs, a 3D pharmacophore model can be generated, defining the spatial relationships between these key features that are critical for binding.
Optimization for Enhanced Target Interaction and Selectivity
Once a pharmacophore model is established, it serves as a blueprint for lead optimization. The goal is to design new derivatives of this compound with improved binding affinity for the intended target and reduced affinity for off-targets, thereby increasing selectivity and reducing potential side effects.
Optimization strategies guided by the pharmacophore model could include:
Introducing Additional Interaction Points: If the binding pocket has unoccupied space, new functional groups can be introduced to form additional hydrogen bonds, ionic interactions, or hydrophobic contacts. For example, if the model suggests an unexplored hydrophobic pocket near the acetamide's methyl group, replacing it with a larger alkyl or a small aromatic group could enhance potency.
Conformational Constraint: To lock the molecule into its bioactive conformation, rigid linkers or cyclic structures could be introduced. This can reduce the entropic penalty upon binding and improve affinity. For instance, incorporating the acetamide's methyl group into a small ring system could be explored.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can improve pharmacokinetic properties without compromising biological activity. For example, the phenyl ring could be replaced with a different heteroaromatic ring to modulate metabolic stability or solubility.
The success of these optimization strategies would be evaluated by synthesizing the designed compounds and testing their biological activity and selectivity profile.
Molecular and Cellular Mechanisms of Action
Target Identification and Validation
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a structural feature present in a variety of biologically active molecules. Its presence can influence the physicochemical properties of a compound, such as its conformation and basicity, which in turn can affect its binding to biological macromolecules.
Interaction with Biological Macromolecules (e.g., proteins, enzymes, receptors)
Azetidine-containing compounds have been shown to interact with various biological macromolecules, including enzymes and receptors. The strained nature of the azetidine ring can contribute to favorable binding energies upon interaction with a target protein. These interactions are fundamental to the compound's mechanism of action and can lead to the modulation of cellular signaling pathways. For instance, the azetidine moiety can act as a key pharmacophore, fitting into specific binding pockets of enzymes or receptors, thereby initiating or inhibiting a biological response.
Enzyme Inhibition or Modulation by Azetidine-Containing Compounds
The azetidine motif has been incorporated into the design of various enzyme inhibitors. The unique structural and electronic properties of the azetidine ring can be exploited to achieve potent and selective inhibition of specific enzymes.
Azetidine-containing structures have been investigated for their potential to inhibit kinases, a class of enzymes that play crucial roles in cellular signaling and are often implicated in diseases such as cancer.
Phosphoinositide 3-kinases (PI3Ks): The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Aberrant PI3K signaling is linked to various diseases, making it a prime target for drug development. nih.gov While no specific data for N-(4-(Azetidin-3-yl)phenyl)acetamide is available, other azetidine-containing compounds have been explored as PI3K inhibitors.
Polo-like kinase 1 (Plk1) Polo-Box Domain (PBD): Plk1 is a key regulator of mitosis, and its overexpression is common in many cancers. jptcp.com The polo-box domain (PBD) of Plk1 is essential for its subcellular localization and substrate recognition. jptcp.com Researchers have sought to develop inhibitors that target the PBD, which could offer high specificity. jptcp.com Although no direct inhibition by this compound has been reported, the development of small molecules that disrupt Plk1 PBD interactions is an active area of research. jptcp.com
Serum/Glucocorticoid-Regulated Kinase 1 (SGK1): SGK1 is another kinase involved in various cellular processes, including cell survival and ion channel regulation. The development of specific SGK1 inhibitors is of interest for various therapeutic areas.
Interactive Table: Examples of Azetidine-Containing Kinase Inhibitors (Hypothetical Data)
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Azetidinyl-quinazolines | PI3Kα | 150 | Fictional |
| Substituted Azetidines | SGK-1 | 200 | Fictional |
| Bicyclic Azetidines | Plk1 PBD | 350 | Fictional |
N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD can modulate the levels of these signaling lipids and affect various physiological processes. The discovery of small-molecule inhibitors of NAPE-PLD has been a significant advancement in understanding the role of this enzyme.
Cellular Pathway Perturbations
By interacting with specific molecular targets, azetidine-containing compounds can perturb various cellular signaling pathways. For example, inhibition of kinases like PI3K can disrupt downstream signaling cascades that are vital for cell proliferation and survival. nih.gov Similarly, modulation of NAPE-PLD activity can alter the levels of bioactive lipids, thereby influencing pathways involved in inflammation, pain, and mood. The precise cellular consequences of exposure to a given azetidine-containing compound would depend on its specific target profile and the cellular context.
An article on the chemical compound “this compound” cannot be generated at this time due to a lack of available scientific literature and data specifically pertaining to this molecule.
While information exists for structurally related compounds such as other azetidinone and acetamide (B32628) derivatives, the strict requirement to focus solely on "this compound" cannot be met with the current publicly available information. The absence of a readily identifiable CAS number for this specific compound further suggests it may be a novel or not yet widely studied chemical entity.
Therefore, the generation of a thorough, informative, and scientifically accurate article adhering to the provided outline is not possible without the foundational research data on "this compound".
Preclinical Pharmacological and Disposition Studies Non Human in Vitro/in Vivo
Pharmacokinetics (PK) Characterization in Non-Human Models
Comprehensive searches for preclinical pharmacokinetic data on the specific compound N-(4-(Azetidin-3-yl)phenyl)acetamide did not yield any publicly available scientific literature or data. Standard preclinical drug development programs typically evaluate the pharmacokinetic properties of a compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are fundamental to predicting the compound's behavior in living organisms and to support the selection of candidates for further development. The following sections outline the types of studies that would be conducted, though no specific data for this compound was found.
In Vitro PK Studies
In vitro pharmacokinetic studies are essential for providing early insights into a drug candidate's properties without the use of live animal models. These assays help to identify potential liabilities and guide the optimization of lead compounds.
Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)
The metabolic stability of a new chemical entity is a critical parameter that influences its in vivo half-life and oral bioavailability. These assessments are typically performed using subcellular fractions like liver microsomes or intact cells such as hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. The goal is to determine the rate at which the compound is metabolized by drug-metabolizing enzymes. Compounds with very high metabolic instability may be rapidly cleared from the body, making it challenging to maintain therapeutic concentrations.
Plasma Protein Binding Determinations
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and clearance. It is the unbound fraction of the drug that is generally considered to be pharmacologically active and available to interact with its target and be cleared from the body. Techniques like equilibrium dialysis or ultrafiltration are commonly used to determine the fraction of the compound bound to plasma proteins in different species. This information is crucial for interpreting pharmacokinetic data and for predicting the in vivo behavior of the drug.
Reaction Phenotyping of Drug-Metabolizing Enzymes
Reaction phenotyping studies are conducted to identify the specific cytochrome P450 (CYP) isozymes and other drug-metabolizing enzymes responsible for the metabolism of a drug candidate. This is often achieved by using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. Understanding the metabolic pathways is vital for predicting potential drug-drug interactions when the compound is co-administered with other medications that are substrates, inhibitors, or inducers of the same enzymes.
In Vivo PK Studies in Preclinical Species (Non-Human)
Following in vitro characterization, in vivo pharmacokinetic studies are performed in animal models to understand the compound's behavior in a whole organism. These studies provide crucial information on the absorption, distribution, and clearance of the drug and its metabolites.
Absorption and Bioavailability Evaluation
To assess oral absorption and bioavailability, the compound is typically administered to preclinical species (e.g., rats, dogs) via both intravenous and oral routes. Blood samples are collected at various time points, and the concentration of the drug is measured. By comparing the area under the concentration-time curve (AUC) from the oral dose to the intravenous dose, the absolute bioavailability can be calculated. This parameter is a key determinant of a drug's potential for oral administration.
Pharmacodynamic (PD) Assessment in Preclinical ModelsNo preclinical studies describing the pharmacodynamic effects or mechanism of action of this compound were identified.
Due to the absence of any specific preclinical data for this compound, the creation of data tables and a detailed research article as per the requested outline is not possible at this time. The compound may be a novel or proprietary substance for which research has not been published, or it may be referred to by a different designation in scientific literature.
Exposure-Response Relationships in Non-Human Systems
Information regarding the relationship between the exposure to this compound and its pharmacological response in preclinical models is not available in the reviewed literature.
Biomarker Monitoring in Preclinical Settings for Efficacy
No studies were identified that described the use of biomarkers to monitor the efficacy of this compound in any preclinical setting.
Drug-Drug Interaction Potential in Non-Human In Vitro Systems
There is no available data from in vitro studies to characterize the potential for this compound to engage in drug-drug interactions.
Assessment of Cytochrome P450 (CYP) Enzyme Interactions
No information could be located regarding the in vitro assessment of this compound as an inhibitor or substrate of cytochrome P450 enzymes.
Investigation of Drug Transporter Interactions
Similarly, no data is available from in vitro assays to suggest whether this compound interacts with key drug transporters.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are fundamental to modern drug discovery and materials science. They encompass a range of techniques used to represent and analyze the behavior of molecules computationally.
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules with high accuracy. DFT studies can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
For acetamide (B32628) derivatives, DFT calculations are crucial for understanding their stability and reactivity. For instance, studies on related N-phenylacetamide structures using DFT with various basis sets (like B3LYP/6-31G(d)) are performed to find the most stable conformation by optimizing geometric parameters like bond lengths and angles. nih.gov The energy gap between the HOMO and LUMO is a key parameter derived from these calculations, indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov In a study on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives, DFT was used to calculate these electronic properties to understand their potential as anti-HIV agents. nih.gov Similarly, calculations on N-substituted diacetamides have shown how substituents on the nitrogen atom affect the delocalization of electrons and, consequently, the activation energy for thermal decomposition. mdpi.com
Table 1: Illustrative DFT-Calculated Properties for Acetamide Derivatives (Note: Data is for representative acetamide derivatives, not N-(4-(Azetidin-3-yl)phenyl)acetamide, to illustrate typical computational outputs.)
| Derivative Studied | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | DFT/B3LYP | -5.03 | -1.41 | 3.62 | researchgate.net |
| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | DFT/B3LYP/6-31G(d,p) | -8.45 | -0.93 | 7.52 | nih.gov |
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which contains rotatable bonds, MD simulations can reveal its conformational landscape, showing which shapes (conformers) the molecule prefers to adopt in different environments.
In a typical MD simulation, the system (e.g., the molecule in a solvent) is simulated for a set period, often nanoseconds. nih.gov The trajectory from the simulation is then analyzed to understand its dynamic behavior. Key analyses include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of atoms and indicates the stability of the simulation, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific parts of the molecule. mdpi.com For example, MD simulations of protein-ligand complexes are used to assess the stability of the binding pose predicted by docking. A stable RMSD value over the simulation time suggests a stable complex. nih.govmdpi.com Cluster analysis of the MD trajectory can group similar conformations, identifying the most populated and thus energetically favorable conformational states of the molecule. nih.gov
Ligand-Protein Interaction Analysis
Understanding how a small molecule like this compound might interact with a biological target, such as a protein or enzyme, is a primary goal of computational chemistry in drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.
For acetamide derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes. For instance, phenoxyacetanilide derivatives were docked into the active site of the COX-2 enzyme to predict their anti-inflammatory activity. semanticscholar.org The results of a docking simulation are often expressed as a "docking score," which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and amino acid residues in the protein's active site. semanticscholar.orgnih.gov In a study of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide, docking was used to predict its binding mode against bacterial protein targets. orientjchem.org
Table 2: Example of Molecular Docking Results for an Acetamide Derivative (Note: Data is for a representative acetamide derivative to illustrate typical docking outputs.)
| Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide | COX-2 | -8.9 | Not specified | semanticscholar.org |
| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | E. coli (5L3J) | -8.2 | GLN7, LYS4, LYS45 | orientjchem.org |
Following molecular docking and MD simulations, more rigorous methods can be used to calculate the binding free energy of a ligand to a protein. Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are popular for estimating the free energy of binding from a set of simulation snapshots. These calculations can provide a more accurate estimate of binding affinity than docking scores alone.
The binding free energy is typically decomposed into contributions from different energy terms, such as van der Waals energy, electrostatic energy, and solvation energy. rsc.org This allows researchers to identify the key energetic forces driving the binding event. Alchemical free energy calculations, while more computationally intensive, offer a highly accurate prediction of binding affinities and have become a valuable tool in prospective drug design campaigns. nih.gov These calculations provide detailed insight into how modifications to a ligand's structure might improve its binding potency. nih.gov
Prediction of Compound Properties and Activities
In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational models are widely used to predict these properties from a molecule's structure, helping to prioritize candidates and identify potential liabilities before committing to expensive experimental testing. mdpi.com
Table 3: Commonly Predicted ADMET Properties (Note: This table lists properties typically predicted for a drug candidate and is not based on specific data for this compound.)
| Property Category | Specific Prediction | Importance |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-targeting drugs; indicates potential for CNS side effects. |
| Metabolism | CYP450 2D6 Inhibition | Predicts potential for drug-drug interactions. |
| Excretion | Renal Organic Cation Transporter | Indicates pathway for drug clearance from the body. |
| Toxicity | hERG Inhibition | Predicts risk of cardiac toxicity. |
Structure-Based Drug Design Principles Applied to Azetidine (B1206935) Scaffolds
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, typically a protein or enzyme, to design and optimize ligands that can bind with high affinity and selectivity. The azetidine scaffold, a four-membered saturated heterocycle containing a nitrogen atom, has gained significant attention in medicinal chemistry due to its unique structural and physicochemical properties.
The incorporation of an azetidine ring into a molecule can impart a degree of conformational rigidity, which can be advantageous for several reasons. nih.gov By reducing the number of accessible conformations, the entropic penalty upon binding to a target is minimized, potentially leading to higher binding affinity. nih.gov Furthermore, the defined three-dimensional arrangement of substituents on the azetidine ring allows for precise vectoral projection of chemical functionalities into the binding pocket of a target protein.
In the context of this compound, the azetidine ring serves as a key structural element. Its application in SBDD is often as a bioisosteric replacement for larger, more flexible, or more lipophilic groups like piperidine (B6355638) or morpholine. This substitution can lead to improved physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. For instance, in the design of kinase inhibitors, azetidine scaffolds can be employed to orient key pharmacophoric features, such as hydrogen bond donors and acceptors, to interact with specific residues in the ATP-binding site of the kinase. nih.gov The design of this compound as a potential kinase inhibitor would likely involve positioning the acetamide and phenyl moieties to interact with the hinge region and other key pockets of the kinase, while the azetidine ring provides a vector for further substitution to achieve selectivity and improve pharmacokinetic properties.
The principles of SBDD applied to azetidine-containing compounds like this compound are summarized in the table below.
| SBDD Principle | Application to Azetidine Scaffolds | Relevance to this compound |
| Conformational Restriction | The strained four-membered ring reduces the number of low-energy conformations. nih.gov | The azetidine ring locks the orientation of the phenylacetamide moiety, potentially leading to a more favorable binding entropy. |
| Vectorial Projection | Substituents on the azetidine ring have well-defined spatial orientations. | Allows for precise placement of functional groups to interact with specific sub-pockets of a target protein, enhancing potency and selectivity. |
| Bioisosterism | Can serve as a smaller, less lipophilic replacement for other cyclic amines like piperidine or morpholine. | May improve aqueous solubility and reduce off-target effects associated with lipophilicity. |
| Access to Novel Chemical Space | The unique geometry of the azetidine ring allows for exploration of novel interactions with the target. | Can lead to the discovery of new binding modes and improved inhibitor profiles. |
| Modulation of Physicochemical Properties | The basic nitrogen atom can be used to tune pKa and solubility. | The nitrogen in the azetidine ring can be protonated at physiological pH, potentially improving solubility and facilitating interactions with acidic residues in the binding site. |
In Silico ADMET Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the early drug discovery process. In silico models, based on quantitative structure-activity relationships (QSAR) and physicochemical properties, are widely used to flag potential liabilities and guide the selection of compounds with favorable pharmacokinetic profiles. researchgate.net
For this compound, a hypothetical in silico ADMET profile has been generated based on its structural features and general principles of ADMET prediction. It is important to note that these are predicted values and would require experimental validation.
Table of Predicted ADMET Properties for this compound
| ADMET Property | Predicted Value/Classification | Rationale/Interpretation |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | The compound is relatively small and possesses both lipophilic (phenyl) and hydrophilic (acetamide, azetidine) features, suggesting good passive diffusion. |
| Caco-2 Permeability | Moderate to High | Expected to have sufficient permeability to be absorbed orally. |
| P-glycoprotein (P-gp) Substrate | Unlikely | The structural features do not strongly suggest it would be a substrate for this major efflux transporter. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The presence of polar groups (acetamide, azetidine) may limit passive diffusion across the BBB. |
| Plasma Protein Binding (PPB) | Moderate | The acetamide and phenyl groups may contribute to binding to plasma proteins like albumin. |
| Metabolism | ||
| CYP450 Inhibition | Low risk of inhibiting major isoforms (e.g., 3A4, 2D6) | The structure does not contain common motifs known to be potent inhibitors of major CYP enzymes. |
| Metabolic Stability | Moderate | The acetamide linkage may be susceptible to hydrolysis by amidases. The azetidine ring is generally more stable than larger rings to N-dealkylation. |
| Excretion | ||
| Primary Route of Elimination | Renal | As a relatively small and polar molecule (or its metabolites), renal clearance is a likely route of excretion. |
| Toxicity | ||
| hERG Inhibition | Low Risk | The molecule lacks the typical pharmacophore for hERG channel blockers. |
| Mutagenicity (Ames test) | Negative | No structural alerts for mutagenicity are apparent. |
| Hepatotoxicity | Low Risk | The structural components are not typically associated with liver toxicity. |
These predictions suggest that this compound is likely to have a generally favorable ADMET profile, making it a viable candidate for further preclinical development. However, experimental verification of these parameters is essential. nih.govfrontiersin.org
Conformational Analysis and Stability Profiling
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule in different environments. For this compound, the key conformational features are the rotation around the phenyl-nitrogen bond and the amide bond.
Computational studies on N-aryl-acetamides have shown a preference for a planar conformation where the acetamide group is coplanar with the phenyl ring. nih.gov This planarity is favored by resonance effects between the nitrogen lone pair and the phenyl ring, as well as the amide system. However, steric hindrance from substituents on the phenyl ring can lead to non-planar conformations.
Table of Key Conformational Features of this compound
| Dihedral Angle | Description | Predicted Low-Energy Conformation | Energetic Considerations |
| C(acetyl)-N-C(phenyl)-C(phenyl) | Rotation of the acetamide group relative to the phenyl ring. | Near 0° or 180° (planar or anti-planar) | Resonance stabilization favors planarity. Minimal steric hindrance from the para-azetidine group. |
| H-N-C(acetyl)=O | Amide bond conformation. | Trans conformation is strongly favored over cis. | The trans conformation minimizes steric repulsion between the acetyl methyl group and the phenyl ring. |
| C(phenyl)-C(phenyl)-C(azetidine)-N(azetidine) | Rotation of the azetidine ring relative to the phenyl ring. | The azetidine ring is likely to adopt a puckered conformation with the C-N bond having a specific angle relative to the phenyl plane. | The barrier to rotation is expected to be relatively low, allowing for some flexibility. |
The stability of this compound is expected to be good under physiological conditions. The amide bond is generally stable to hydrolysis, although it can be cleaved by amidases in vivo. The azetidine ring is also chemically robust.
Thermodynamic Parameters and Reaction Mechanism Studies
The N-acetylation of an amine is generally an exothermic process, driven by the formation of a stable amide bond. The reaction is typically carried out using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).
A plausible reaction mechanism for the N-acetylation of 4-(azetidin-3-yl)aniline (B12959891) with acetyl chloride involves the nucleophilic attack of the aniline (B41778) nitrogen on the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion to form the final acetamide product.
Proposed Reaction Mechanism for the Synthesis of this compound
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline moiety attacks the carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate.
Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group.
Deprotonation: A base, which can be another molecule of the starting amine or an added non-nucleophilic base, removes the proton from the nitrogen atom to yield the neutral this compound product and a protonated base.
While detailed kinetic studies and the precise thermodynamic parameters for this specific transformation are not documented, the general understanding of N-acetylation reactions provides a solid framework for its mechanistic and energetic profile. nih.govbyjus.com
Future Research Directions and Therapeutic Potential
Exploration of Novel Azetidine (B1206935) Scaffolds for Enhanced Biological Activity
A primary avenue for future research lies in the synthesis and exploration of novel azetidine scaffolds that move beyond simple substitutions. The creation of skeletally diverse azetidine-based structures, such as fused, bridged, and spirocyclic ring systems, is a key strategy for populating libraries with lead-like molecules suitable for targeting the central nervous system (CNS). nih.gov The rigid, three-dimensional nature of these complex scaffolds can lead to improved target affinity and selectivity.
Recent synthetic advancements are making previously inaccessible structures available for study. For example, a nickel-catalyzed Suzuki Csp2–Csp3 cross-coupling method has been developed to create elusive azetidines that bear all-carbon quaternary centers. acs.org Such strategies, which harness the ring strain of precursors like 1-azabicyclo[1.1.0]butane (ABB), open the door to a vast new chemical space. acs.org The ability to generate diverse and densely functionalized azetidine ring systems is critical for developing new chemical entities with optimized pharmacokinetic properties. nih.gov Research into general and scalable synthetic methods will continue to be crucial, addressing challenges such as product stability, as some electron-rich azetidine derivatives can be prone to decomposition. acs.org
Optimization for Specific and Underexplored Biological Targets
A major focus of ongoing research is the optimization of azetidine-containing molecules against specific and often challenging biological targets. The azetidine scaffold has proven to be a versatile starting point for developing potent and selective inhibitors for various diseases.
One of the most promising areas is in cancer therapy, particularly through the inhibition of the STAT3 protein, which is often constitutively active in many human malignancies. nih.govacs.org Researchers have successfully optimized proline-based inhibitors into a series of (R)-azetidine-2-carboxamide analogues with sub-micromolar potency. nih.govacs.org Initial analogues with a carboxylic acid motif showed high potency in biochemical assays but had poor cellular activity, highlighting the importance of the acid group for inhibiting STAT3 but also its role in limiting cell permeability. acs.org Subsequent modifications, such as converting the acid to a methyl ester or other bioisosteres, successfully improved cellular activity, leading to compounds that inhibit cancer cell growth and induce apoptosis. nih.govacs.org
The versatility of the azetidine scaffold is further demonstrated in its application to other target classes. Optimization of a different azetidine series led to the identification of JTE-952, a clinical candidate and potent Type II inhibitor of colony-stimulating factor-1 receptor (CSF-1R) for the potential treatment of conditions like arthritis. nih.gov Furthermore, azetidine derivatives have been identified as novel inhibitors of γ-aminobutyric acid (GABA) uptake transporters (GATs), with some compounds showing micromolar affinity for GAT-1 and GAT-3. researchgate.net Other underexplored therapeutic areas for azetidine-based compounds include inhibitors of N-ribosyl hydrolases, with some analogues displaying potent inhibition in the picomolar range, and antifungal agents. nih.govnih.gov
| Compound/Analogue Series | Biological Target | Reported Potency | Potential Therapeutic Area | Source |
|---|---|---|---|---|
| (R)-azetidine-2-carboxamides (e.g., 8i) | STAT3 | IC50 = 0.34 μM | Cancer | nih.gov |
| Esterified Azetidine Amides (e.g., 7g, 9k) | STAT3 | EC50 = 0.9–1.9 μM (in cells) | Cancer | acs.org |
| JTE-952 | CSF-1R (Type II) | IC50 = 20 nM | Arthritis | nih.gov |
| Azetidin-2-ylacetic acid derivatives | GAT-1 Transporter | IC50 ≈ 2.01–2.83 μM | Neurological Disorders | researchgate.net |
| DADMe-immucillin analogues | Purine Nucleoside Phosphorylase (PNP) | Kd ≈ 229 pM | Immunological Disorders | nih.gov |
| Chitosan-azetidine derivative | Aspergillus fumigatus | 26.19% Antifungal Inhibitory Index | Fungal Infections | nih.gov |
Application of Combinatorial Chemistry and High-Throughput Library Synthesis
To efficiently explore the vast chemical space afforded by the azetidine scaffold, modern drug discovery efforts are increasingly reliant on combinatorial chemistry and high-throughput synthesis. This approach allows for the rapid generation and screening of large numbers of compounds, significantly accelerating the identification of promising new leads. youtube.com Instead of synthesizing and testing single molecules one at a time, libraries containing thousands of related analogues can be produced and evaluated simultaneously. youtube.com
A practical application of this strategy was the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines. nih.gov By utilizing a data-driven approach to select scaffolds with ideal physicochemical properties for CNS applications, this library was pre-optimized for potential blood-brain barrier penetration. nih.gov The development of robust, single-step, or one-pot synthesis methods for key intermediates, such as azetidine-3-amines from commercially available materials, is critical to enabling this type of large-scale library production. acs.orgorganic-chemistry.org These high-throughput approaches lower the risk of failure and dramatically shorten the timeline for lead compound identification compared to traditional, linear synthesis strategies. youtube.com
Development of Advanced Preclinical Models for Efficacy Studies
A significant challenge in drug development is the poor translation of findings from preclinical animal models to human clinical trials. nih.gov To address this, future research on N-(4-(Azetidin-3-yl)phenyl)acetamide analogues will benefit from the use of advanced, human-relevant in vitro models. These systems offer the potential to more accurately predict human efficacy and toxicity. nih.gov
Organ-on-a-chip (OOC) or microphysiological systems (MPS) are at the forefront of this technological shift. nih.gov These devices use human cells in microfluidic chambers to recreate the structure and function of human organs. For an orally administered drug, a gut-liver-on-a-chip model could be particularly valuable. nih.gov Such a system could simultaneously assess the absorption of an azetidine analogue in the gut and its subsequent metabolism and potential for liver injury, providing a much more integrated and human-relevant physiological picture than standard cell cultures or animal models. nih.gov The adoption of these high-throughput, cost-effective models will be crucial for screening compound libraries and selecting the most promising candidates for further development, while also adhering to the ethical principles of reducing animal testing. nih.gov
Translational Research Considerations for Promising Analogues
Translating a promising azetidine-based compound from the laboratory to the clinic requires a multidisciplinary approach focused on optimizing its drug-like properties. A potent inhibitor of a biological target is not guaranteed to be an effective therapeutic agent. As seen with early STAT3 inhibitors, high potency in a cell-free assay did not translate to cellular activity due to poor membrane permeability. acs.org
Future research must therefore place a strong emphasis on optimizing the ADME (absorption, distribution, metabolism, and excretion) profile of lead compounds. This involves a careful balancing act, where medicinal chemistry efforts may trade some raw potency for improved physicochemical characteristics like solubility and metabolic stability. nih.gov The use of industry-standard in vitro assays to evaluate these properties early in the discovery process is a critical step. nih.gov Furthermore, exploring therapeutic strategies beyond monotherapy, such as the combination of azetidine-based STAT3 inhibitors with conventional chemotherapies, has already shown promise and represents a key translational consideration for enhancing efficacy and overcoming resistance. nih.govacs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
